molecular formula C13H12Cl2O2S B12549589 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione CAS No. 153556-23-1

1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione

Cat. No.: B12549589
CAS No.: 153556-23-1
M. Wt: 303.2 g/mol
InChI Key: VDLMWVZPZQWFJQ-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione is an organic compound with a complex structure that includes a cyclopropyl group, dichlorophenyl group, and a methylsulfanyl group

Preparation Methods

The synthesis of 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl ketone with 3,4-dichloro-2-(methylsulfanyl)benzaldehyde under specific conditions. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, particularly in the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a candidate for drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione can be compared with similar compounds such as:

Properties

CAS No.

153556-23-1

Molecular Formula

C13H12Cl2O2S

Molecular Weight

303.2 g/mol

IUPAC Name

1-cyclopropyl-3-(3,4-dichloro-2-methylsulfanylphenyl)propane-1,3-dione

InChI

InChI=1S/C13H12Cl2O2S/c1-18-13-8(4-5-9(14)12(13)15)11(17)6-10(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3

InChI Key

VDLMWVZPZQWFJQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1Cl)Cl)C(=O)CC(=O)C2CC2

Origin of Product

United States

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